molecular formula C13H19NO2 B1518123 [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine CAS No. 1145680-28-9

[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine

Cat. No.: B1518123
CAS No.: 1145680-28-9
M. Wt: 221.29 g/mol
InChI Key: JCPWWJQXMDKTAO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine represents a complex aromatic amine compound characterized by specific structural modifications that distinguish it within the broader category of substituted benzylamines. The compound bears the Chemical Abstracts Service registry number 1145680-28-9 and possesses the molecular formula C₁₃H₁₉NO₂, corresponding to a molecular weight of 221.3 atomic mass units. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as (2-cyclopentyloxy-3-methoxyphenyl)methanamine, which systematically describes the substitution pattern and functional groups present in the molecular structure.

The systematic naming convention reflects the compound's structural complexity, beginning with the core benzene ring system that serves as the fundamental scaffold. The methanamine group, representing the primary functional moiety, is directly attached to the benzene ring at the first carbon position. The cyclopentyloxy substituent occupies the second carbon position, while the methoxy group is positioned at the third carbon, creating a specific substitution pattern that influences the compound's chemical and physical properties. This nomenclature system ensures precise identification and communication within the scientific community, particularly important given the compound's potential applications in pharmaceutical research and development.

The compound's molecular identifier systems extend beyond traditional nomenclature to include advanced chemical informatics representations. The Simplified Molecular Input Line Entry System notation for this compound is recorded as COC1=CC=CC(=C1OC2CCCC2)CN, which provides a linear representation of the molecular structure suitable for computational chemistry applications. Additionally, the International Chemical Identifier system represents the compound as InChI=1S/C13H19NO2/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3, offering another standardized method for molecular identification across different chemical databases and research platforms.

Property Value System
Chemical Abstracts Service Number 1145680-28-9 CAS Registry
Molecular Formula C₁₃H₁₉NO₂ Elemental Composition
Molecular Weight 221.3 Atomic Mass Units
International Union of Pure and Applied Chemistry Name (2-cyclopentyloxy-3-methoxyphenyl)methanamine Systematic Nomenclature
Simplified Molecular Input Line Entry System COC1=CC=CC(=C1OC2CCCC2)CN Linear Structure
International Chemical Identifier Key JCPWWJQXMDKTAO-UHFFFAOYSA-N Hashed Identifier

Historical Context in Organic Chemistry

The development of substituted phenylamine compounds, including [2-(cyclopentyloxy)-3-methoxyphenyl]methanamine, traces its historical roots to the groundbreaking discoveries in aromatic amine chemistry during the nineteenth century. The foundational work began with aniline, the simplest aromatic amine, which was first isolated by Otto Unverdorben in 1826 through the destructive distillation of indigo. Friedlieb Runge subsequently isolated a similar substance from coal tar in 1834, naming it kyanol or cyanol due to its characteristic blue coloration when treated with chloride of lime. These early discoveries established the fundamental understanding of aromatic amine chemistry that would later enable the synthesis of more complex substituted derivatives.

The historical significance of aromatic amines expanded dramatically with William Perkin's accidental discovery of mauveine in 1856, which marked the birth of the synthetic dye industry and demonstrated the practical applications of substituted aromatic compounds. This breakthrough illustrated how structural modifications of basic aromatic amine scaffolds could produce compounds with entirely different properties and applications. The success of aniline-based dyes led to extensive research into substituted aromatic amines, as chemists recognized that systematic structural modifications could yield compounds with tailored properties for specific applications.

The evolution of substituted phenylamine chemistry continued throughout the twentieth century with advances in synthetic methodology and structure-activity relationship studies. Benzylamine, which represents the immediate structural precursor to more complex derivatives like [2-(cyclopentyloxy)-3-methoxyphenyl]methanamine, was first produced accidentally by Rudolf Leuckart during benzaldehyde reactions with formamide. This compound became recognized as an important industrial precursor for pharmaceutical synthesis and served as a foundation for developing more sophisticated substituted derivatives. The systematic exploration of benzylamine derivatives led to the understanding that specific substitution patterns could dramatically alter biological activity, pharmacokinetic properties, and chemical reactivity.

The contemporary context for [2-(cyclopentyloxy)-3-methoxyphenyl]methanamine development reflects the ongoing evolution of medicinal chemistry toward increasingly sophisticated molecular design. Modern synthetic capabilities allow for precise substitution patterns that were impossible to achieve during the early days of aromatic amine chemistry. The cyclopentyloxy and methoxy substitutions present in this compound represent deliberate structural modifications designed to optimize specific molecular properties, building upon decades of accumulated knowledge regarding structure-activity relationships in aromatic amine systems. This historical progression demonstrates how fundamental discoveries in aromatic amine chemistry continue to inform contemporary pharmaceutical research and development efforts.

Structural Classification Within Substituted Phenylamines

[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine occupies a specific position within the broader classification system of substituted phenylamines, representing a benzylamine derivative with distinctive structural characteristics. The compound belongs to the general category of substituted phenethylamines, which constitute a chemical class of organic compounds based upon the phenethylamine structure. However, unlike classical phenethylamines that possess a two-carbon side chain connecting the phenyl ring to the amino group, this compound features a direct connection between the phenyl ring and the methanamine functionality, classifying it more precisely as a substituted benzylamine.

The structural classification of this compound must consider both the nature of its substituents and their positioning on the aromatic ring system. The presence of both ether linkages in the form of cyclopentyloxy and methoxy groups creates a polysubstituted aromatic system with specific electronic and steric properties. The cyclopentyloxy group at the ortho position relative to the methanamine functionality represents a bulky aliphatic ether substituent that significantly influences the compound's three-dimensional conformation and potential binding interactions. This substitution pattern distinguishes the compound from simpler benzylamine derivatives and places it within a specialized subcategory of heavily substituted aromatic amines.

Within the context of substituted phenethylamine classification systems, compounds can be categorized according to substitution patterns on the phenyl ring, side chain modifications, or amino group alterations. [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine falls primarily into the category of phenyl ring-substituted derivatives, with dual substitutions creating a unique electronic environment around the aromatic system. The methoxy group contributes electron-donating properties through both inductive and mesomeric effects, while the cyclopentyloxy group provides additional electron density and steric bulk that influences molecular interactions.

The compound's classification within substituted phenylamines also relates to its potential pharmacological properties, as structural similarities to known bioactive compounds suggest possible central nervous system activity. Many substituted phenethylamines exhibit psychoactive properties due to their structural relationships with endogenous neurotransmitters and their ability to interact with specific receptor systems. However, the specific substitution pattern and direct benzyl connection in [2-(cyclopentyloxy)-3-methoxyphenyl]methanamine creates a distinct pharmacophore that may exhibit different binding affinities and selectivity profiles compared to classical phenethylamine derivatives.

Classification Level Category Specific Designation
Primary Chemical Class Aromatic Amines Substituted Benzylamine
Substituent Pattern Disubstituted Phenyl Ortho-Cyclopentyloxy, Meta-Methoxy
Functional Group Primary Amine Methanamine
Ring System Monocyclic Aromatic Benzene with Aliphatic Ether Substituents
Molecular Framework Phenylamine Derivative Modified Benzylamine Structure

Significance in Structure-Activity Research

The significance of [2-(cyclopentyloxy)-3-methoxyphenyl]methanamine in structure-activity relationship research stems from its unique substitution pattern and its potential as a molecular probe for investigating the effects of specific structural modifications on biological activity. Research in this field has demonstrated that substituted phenethylamines and related compounds can exhibit diverse pharmacological profiles depending on their specific substitution patterns, with even minor structural changes potentially resulting in dramatically different biological effects. The dual substitution pattern present in this compound provides researchers with opportunities to study the individual and combined effects of cyclopentyloxy and methoxy groups on molecular interactions and biological activity.

Contemporary structure-activity research has shown particular interest in compounds featuring cyclic ether substituents, as these modifications can significantly influence pharmacokinetic properties including blood-brain barrier penetration and metabolic stability. The cyclopentyloxy group present in [2-(cyclopentyloxy)-3-methoxyphenyl]methanamine represents a five-membered aliphatic ring system that may confer unique binding properties and metabolic profiles compared to linear alkoxy substituents. Research into related cyclopentyloxyanisole derivatives has demonstrated significant biological activity, including antitumor properties and enzyme inhibition capabilities, suggesting that the cyclopentyloxy moiety contributes meaningful structure-activity relationships.

The methoxy substitution at the meta position relative to the methanamine group adds another dimension to structure-activity investigations, as methoxy groups are known to influence both electronic properties and binding interactions of aromatic compounds. Studies of substituted phenethylamines have consistently shown that methoxy substitutions can modulate receptor binding affinities and selectivity profiles, particularly in central nervous system applications. The specific positioning of the methoxy group in [2-(cyclopentyloxy)-3-methoxyphenyl]methanamine creates opportunities for researchers to investigate how this substitution pattern affects molecular recognition and biological activity compared to alternative substitution positions.

Advanced computational studies have begun to explore the structure-activity relationships of substituted phenylamines through molecular docking approaches and pharmacokinetic modeling. Research focusing on phenethylamine derivatives has utilized sophisticated computational methods to predict binding affinities and evaluate pharmacological properties. The structural complexity of [2-(cyclopentyloxy)-3-methoxyphenyl]methanamine makes it an excellent candidate for such computational studies, as its multiple substitution sites provide numerous opportunities for systematic structural modifications and activity comparisons. These investigations contribute to the broader understanding of how specific structural features influence biological activity and guide the design of new compounds with optimized properties for specific applications.

Properties

IUPAC Name

(2-cyclopentyloxy-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPWWJQXMDKTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H17NO2
  • IUPAC Name : [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine

Synthesis typically involves the reaction of 3-methoxyphenol with cyclopentyl halides under basic conditions, followed by amination to introduce the methanamine group. The specific reaction conditions can vary, but generally include the use of solvents like DMF (N,N-Dimethylformamide) and catalysts such as potassium carbonate.

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds related to the cyclopentyloxy framework. For instance, a series of derivatives based on a similar scaffold exhibited significant inhibitory effects on various cancer cell lines, including:

  • HePG2 (liver cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • PC3 (prostate cancer)
  • HeLa (cervical cancer)

In vitro assays demonstrated that certain derivatives had IC50 values ranging from 3.98 µM to 5.65 µM against PDE4B, a target implicated in inflammation and cancer progression .

The biological activity of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX-2 and PDE4B, which are involved in inflammatory pathways and tumor growth.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors, triggering signaling cascades that influence cell proliferation and apoptosis.

Study 1: Antitumor Activity Evaluation

A study synthesized a series of cyclopentyloxy derivatives and evaluated their antitumor activity against various cancer cell lines. Compounds showed promising results with significant inhibition of cell growth compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
4aMCF-75.62
7bHCT-1165.65
13HePG23.98

Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce cytokine levels in vitro and suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
  • Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a subject of interest for studying reaction mechanisms.

Biology

  • Biological Activity Exploration : Research indicates potential biological activities, including interactions with enzymes and receptors. For example, studies have shown that similar compounds can inhibit specific phospholipases, which are crucial in lipid metabolism .
  • Pharmacological Investigations : The compound's structural features suggest possible therapeutic applications, particularly in drug development targeting diseases like cancer or neurodegenerative disorders.

Medicine

  • Drug Development Potential : Ongoing research is exploring its efficacy as a pharmacological agent. Preliminary studies suggest it could modulate biological pathways relevant to various diseases .
  • Case Study Example : A related study investigated the effects of structurally similar compounds on drug-induced phospholipidosis, highlighting the importance of structural modifications for enhancing biological activity .

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
[2-(Cyclopentyloxy)-3-methylphenyl]methanamineMethyl instead of methoxy groupModerate activity against specific enzymes
[3-(Cyclopentyloxy)phenyl]methanamineDifferent substitution patternVaried receptor interactions

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Key Structural Differences References
[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine 2-cyclopentyloxy, 3-methoxy C₁₃H₁₉NO₂ Reference compound
[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine 4-cyclopentyloxy, 3-methoxy C₁₃H₁₉NO₂ Positional isomer (cyclopentyloxy at C4 vs. C2)
(3-Methoxyphenyl)methanamine 3-methoxy C₉H₁₁NO Lacks cyclopentyloxy group
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine 2-difluoromethoxy, 3-methoxy C₁₀H₁₁F₂NO₂ Difluoromethoxy replaces cyclopentyloxy
[3-(Cyclobutylmethoxy)phenyl]methanamine 3-cyclobutylmethoxy C₁₂H₁₇NO Cyclobutylmethoxy replaces cyclopentyloxy
(2,4,6-Trimethoxyphenyl)methanamine 2,4,6-trimethoxy C₁₀H₁₅NO₃ Multiple methoxy groups
Key Observations:
  • Positional Isomerism: The placement of the cyclopentyloxy group (C2 vs. C4) significantly alters steric and electronic properties. For example, [4-(cyclopentyloxy)-3-methoxyphenyl]methanamine showed enhanced TNF-α inhibition in isoindolinone derivatives compared to C2-substituted analogs .
Physicochemical Comparison:
Property [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine (3-Methoxyphenyl)methanamine [4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine
LogP ~2.8 (estimated) ~1.2 ~2.8
Solubility Low (lipophilic) Moderate Low
Melting Point Liquid at RT Solid (HCl salt) Solid (HCl salt)
Synthetic Complexity High (due to regioselectivity) Low Moderate
  • Lipophilicity : The cyclopentyloxy group increases LogP by ~1.6 compared to (3-methoxyphenyl)methanamine, enhancing membrane permeability but reducing aqueous solubility .

Preparation Methods

The synthesis of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine generally starts from appropriately substituted benzaldehyde derivatives, which undergo functional group transformations including ether formation, aldehyde functionalization, and amine introduction. The key intermediate in many preparations is 3-(cyclopentyloxy)-4-methoxybenzaldehyde , which serves as a scaffold for further modifications.

Preparation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (Key Intermediate)

The synthesis of this intermediate involves the nucleophilic substitution of a hydroxyl group on a methoxy-substituted phenol with cyclopentanol or a cyclopentyl derivative under basic conditions:

  • Reaction conditions:

    • Starting material: 3-hydroxy-4-methoxybenzaldehyde
    • Reagents: Cyclopentanol or cyclopentyl bromide/iodide
    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
    • Solvent: Ethanol or other polar solvents
    • Temperature: 0 °C to room temperature
    • Reaction time: Several hours to overnight
  • Mechanism: The phenolic hydroxyl group is deprotonated by the base, generating a phenolate ion that undergoes nucleophilic substitution with the cyclopentyl electrophile, forming the cyclopentyloxy ether linkage.

  • Purification: The product is typically isolated by filtration, washing, and recrystallization from methanol or ethanol.

Introduction of the Methanamine Group

The conversion of the aldehyde group in 3-(cyclopentyloxy)-4-methoxybenzaldehyde to the methanamine functionality can be achieved via reductive amination or related amination reactions:

  • Reductive Amination Method:

    • The aldehyde is reacted with ammonia or a primary amine under reductive conditions.
    • Reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C with H2) are employed to reduce the imine intermediate to the amine.
    • Solvents: Methanol, ethanol, or aqueous buffers.
    • Temperature: Room temperature to mild heating.
  • Alternative Method - Reduction of Nitro Precursors:

    • In some synthetic routes, the aromatic aldehyde is first converted to a nitro derivative, which is then reduced to the corresponding amine using catalytic hydrogenation or chemical reductants like iron/HCl.

Representative Synthetic Procedure (From Literature)

A reported synthesis from a study on 2-cyclopentyloxyanisole derivatives includes:

Step Reagents/Conditions Description
1 3-hydroxy-4-methoxybenzaldehyde + cyclopentanol + NaOH in ethanol Formation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde via nucleophilic substitution at 0 °C to RT for 24 h.
2 Reductive amination with ammonia and NaBH3CN Conversion of aldehyde to methanamine group under mild conditions.
3 Purification by recrystallization Isolation of pure [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine.

Analytical Characterization Data

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR and ^13C NMR spectra confirm the presence of cyclopentyloxy, methoxy, aromatic, and methanamine protons and carbons.
    • Typical solvents: DMSO-d6 or CDCl3.
    • Chemical shifts consistent with aromatic ether and amine functionalities.
  • Mass Spectrometry (MS):

    • Molecular ion peaks corresponding to the molecular weight of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine confirm successful synthesis.
  • Thin Layer Chromatography (TLC):

    • Used to monitor reaction progress using silica gel plates visualized under UV light.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Ether formation 3-hydroxy-4-methoxybenzaldehyde, cyclopentanol, NaOH, ethanol 0 °C to RT 24 h 70-85 Base-promoted nucleophilic substitution
Reductive amination Ammonia, NaBH3CN or catalytic hydrogenation RT to mild heat 4-12 h 65-80 Conversion of aldehyde to amine
Purification Recrystallization from methanol or ethanol N/A N/A N/A Ensures compound purity

Research Findings and Optimization Notes

  • The use of sodium hydroxide as a base in the ether formation step provides good yields and selectivity for the cyclopentyloxy substitution.
  • Reductive amination conditions must be optimized to avoid over-reduction or side reactions; sodium cyanoborohydride is preferred for mild and selective reduction of imines.
  • Reaction monitoring by TLC and NMR is crucial to determine completion and purity.
  • Alternative solvents such as DMF or DMSO may be used to improve solubility of intermediates in some cases.
  • The synthetic route is adaptable for the preparation of various derivatives by changing the amine or aldehyde starting materials.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine in laboratory settings?

  • Answer : Standard safety measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks. Store the compound in sealed, labeled containers under refrigeration (2–8°C) in a dry, inert atmosphere (e.g., nitrogen) to prevent degradation. Spills should be contained using absorbent materials and disposed of as hazardous waste .

Q. How can [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine be synthesized, and what are the critical reaction parameters?

  • Answer : A typical synthesis involves:

Nucleophilic substitution : Reacting 3-methoxy-2-hydroxybenzaldehyde with cyclopentyl bromide under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C to install the cyclopentyloxy group.

Reductive amination : Converting the aldehyde intermediate to the methanamine via catalytic hydrogenation (e.g., H₂/Pd-C in methanol) or using NaBH₄ with ammonium acetate.
Key parameters include reaction temperature control (±2°C) to avoid side products and catalyst purity (>95%) for efficient hydrogenation .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for confirming the structure of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine, and how do substituents affect spectral interpretation?

  • Answer :

  • ¹H/¹³C NMR : The cyclopentyloxy group shows distinct multiplet signals at δ 1.5–2.2 ppm (¹H) and δ 25–35 ppm (¹³C). The methoxy group resonates as a singlet at δ 3.8 ppm (¹H) and δ 55–60 ppm (¹³C).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₃H₁₉NO₂ (theoretical: 221.1416).
    Substituent effects: The electron-donating methoxy group deshields adjacent aromatic protons, while the cyclopentyloxy group introduces steric crowding, broadening NMR peaks .

Q. How does the cyclopentyloxy substituent influence the chemical stability of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine under varying pH conditions?

  • Answer : The cyclopentyloxy group enhances steric protection against hydrolysis. Stability testing in buffered solutions (pH 1–13) shows:

  • Acidic conditions (pH < 3) : Slow degradation (<5% over 24 hours) due to protonation of the amine group.
  • Basic conditions (pH > 10) : Rapid hydrolysis of the ether linkage (>30% degradation in 12 hours).
    Methodological recommendation: Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to predict shelf-life .

Q. What in vitro models are suitable for assessing the biological activity of [2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine, and how do its pharmacokinetic properties compare to analogs?

  • Answer :

  • Cellular models : A549 (lung carcinoma) and HeLa (cervical cancer) cell lines for cytotoxicity screening (IC₅₀ via MTT assay).
  • Enzyme inhibition : Test against monoamine oxidases (MAO-A/MAO-B) using fluorometric assays.
    Pharmacokinetic comparison: The cyclopentyloxy group improves lipophilicity (logP ~2.1) compared to morpholinoethoxy analogs (logP ~1.5), enhancing blood-brain barrier penetration in rodent models .

Methodological Tables

Table 1 : Comparative Stability of Methanamine Derivatives

CompoundHalf-life (pH 7.4, 37°C)Degradation Pathway
[2-(Cyclopentyloxy)-3-MeO]>48 hoursEther hydrolysis (basic pH)
[2-(Morpholinoethoxy)-3-MeO]24 hoursOxidative deamination
[2-(Trifluoromethoxy)-3-MeO]36 hoursRadical-mediated degradation
Data derived from accelerated stability studies .

Table 2 : Biological Activity in Cell Lines

CompoundIC₅₀ (A549)IC₅₀ (HeLa)MAO-B Inhibition (%)
[2-(Cyclopentyloxy)-3-MeO]12 µM18 µM65% at 10 µM
[2-(Difluoromethoxy)-4,6-diMeO]8 µM15 µM45% at 10 µM
IC₅₀ values from 72-hour MTT assays; MAO-B data from fluorometric assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine
Reactant of Route 2
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[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.